1-Cyclohexyl-3-methylhex-4-en-1-one
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Overview
Description
1-Cyclohexyl-3-methylhex-4-en-1-one is an organic compound with the molecular formula C13H22O. It is a ketone characterized by a cyclohexyl group attached to a hexenone backbone.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-methylhex-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-methylhex-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization .
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. These methods often employ metal catalysts and high-pressure reactors to facilitate the reaction. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
1-Cyclohexyl-3-methylhex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives depending on the nucleophile used
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclohexyl-3-methylhex-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways due to its reactivity and structural properties.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-methylhex-4-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the environment in which it is applied .
Comparison with Similar Compounds
1-Cyclohexyl-3-methylhex-4-en-1-one can be compared with similar compounds such as:
3-Methyl-2-cyclohexen-1-one: This compound has a similar structure but differs in the position of the double bond and the presence of a methyl group.
3-Methyl-3-cyclohexen-1-one: Another similar compound with variations in the position of the double bond and the cyclohexyl group
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
62835-01-2 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylhex-4-en-1-one |
InChI |
InChI=1S/C13H22O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3,7,11-12H,4-6,8-10H2,1-2H3 |
InChI Key |
QZRSDZLFBXBCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)CC(=O)C1CCCCC1 |
Origin of Product |
United States |
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